molecular formula C12H11FN2O3 B2405191 5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1216269-46-3

5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2405191
Key on ui cas rn: 1216269-46-3
M. Wt: 250.229
InChI Key: YOJXJAYGMZXGQU-UHFFFAOYSA-N
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Patent
US09078899B2

Procedure details

The title compound of example 10 was prepared in analogy to the preparation of the title compound of example 1 through the reaction of 5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (201 mg) with 2,6-difluoroaniline (105 mg) (22% yield).
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[NH:9][C:10]([C:12]1[CH:16]=[C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[O:23][CH3:24])[N:14]([CH3:25])[N:13]=1)=[O:11].[F:26]C1C=CC(OC)=C(C2N(C)N=C(C(O)=O)C=2)C=1>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[NH2:9].[F:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[NH:9][C:10]([C:12]1[CH:16]=[C:15]([C:17]2[CH:22]=[C:21]([F:26])[CH:20]=[CH:19][C:18]=2[O:23][CH3:24])[N:14]([CH3:25])[N:13]=1)=[O:11]

Inputs

Step One
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)NC(=O)C1=NN(C(=C1)C1=C(C=CC=C1)OC)C
Name
Quantity
201 mg
Type
reactant
Smiles
FC=1C=CC(=C(C1)C1=CC(=NN1C)C(=O)O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)NC(=O)C1=NN(C(=C1)C1=C(C=CC(=C1)F)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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